molecular formula C20H14BrFO6 B2654767 Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324539-01-7

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No.: B2654767
CAS No.: 324539-01-7
M. Wt: 449.228
InChI Key: KUTSUIWBFXFMCG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multiple steps. One common route includes the bromination of a benzofuran derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or thiols.

Scientific Research Applications

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-fluorobenzoylacetate: Shares similar functional groups but differs in the overall structure.

    Ethyl 2-bromo-4-fluorobenzoylacetate: Another related compound with slight variations in the position of substituents.

    Ethyl 4-bromo-5-fluorobenzofuran-3-carboxylate: Similar core structure but lacks the formyl and methyl groups.

Uniqueness

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is unique due to its combination of bromine, fluorine, and benzofuran moieties, along with the formyl and ester functional groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-bromo-5-(4-fluorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTSUIWBFXFMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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